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Compound of Interest

Compound Name: 6-Chloropyridine-2-carboxamide

Cat. No.: B1347139 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, the specific crystal structure of 6-Chloropyridine-
2-carboxamide has not been publicly reported. This guide will therefore utilize the detailed

crystallographic analysis of its close structural isomer, 2-Chloropyridine-3-carboxamide, as a

representative model to illustrate the principles and methodologies of crystal structure analysis

for this class of compounds. The experimental data and protocols presented herein are specific

to 2-Chloropyridine-3-carboxamide.

Introduction
Chloropyridine carboxamides are a class of organic compounds that garner significant interest

in medicinal chemistry and materials science due to their diverse biological activities and

potential for forming structured molecular assemblies. Understanding their three-dimensional

structure at the atomic level is paramount for rational drug design, polymorphism screening,

and the development of novel materials. X-ray crystallography remains the gold standard for

elucidating these intricate solid-state structures, providing precise information on molecular

geometry, intermolecular interactions, and packing arrangements. This guide offers an in-depth

overview of the experimental protocols and data analysis involved in determining the crystal

structure of a chloropyridine carboxamide, using 2-Chloropyridine-3-carboxamide as a case

study.
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Experimental Methodology
The determination of a crystal structure is a multi-step process that begins with the synthesis

and crystallization of the compound, followed by X-ray diffraction data collection and structure

refinement.

Synthesis and Crystallization
The synthesis of 2-Chloropyridine-3-carboxamide was achieved through the reaction of 2-

chloropyridine-3-carbonyl chloride with ammonia.[1]

Synthesis Protocol:

A solution of 2-chloropyridine-3-carbonyl chloride (4.0 g, 22 mmol) in tetrahydrofuran (THF,

20 ml) was prepared and cooled to 0°C.[1]

Ammonia (10 ml, 66 mmol, 25%) was added slowly to the cooled solution.[1]

The reaction mixture was allowed to warm to room temperature and was stirred for 1.5

hours.[1]

The resulting mixture was dried under vacuum and the residue was washed with two 20 ml

portions of THF.[1]

The solution was then dried over anhydrous magnesium sulfate.[1]

The solvent was removed by vacuum to yield the final product (1.93 g, 56% yield).[1]

Crystallization Protocol: Single crystals suitable for X-ray diffraction were obtained by the slow

evaporation of a diethyl ether solution of the compound at 20°C.[1]

X-ray Data Collection
A suitable single crystal was mounted on a diffractometer for data collection.

Data Collection Parameters: The data for 2-Chloropyridine-3-carboxamide were collected on a

Siemens SMART CCD area-detector diffractometer.[2] The key parameters for data collection

are summarized in Table 2.
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Structure Solution and Refinement
The collected diffraction data was used to solve and refine the crystal structure.

Structure Refinement Protocol:

The structure was solved using direct methods with the SHELXS97 program.[1]

The refinement was carried out using the SHELXL97 program.[1]

All hydrogen atoms were placed in idealized geometric positions and refined using a riding

model.[1]

Data Presentation: Crystal Structure of 2-
Chloropyridine-3-carboxamide
The crystallographic analysis of 2-Chloropyridine-3-carboxamide provides detailed quantitative

data regarding the unit cell, data collection parameters, and intermolecular interactions.

Parameter Value Reference

Chemical Formula C₆H₅ClN₂O [1][2]

Formula Weight 156.57 [1][2]

Crystal System Monoclinic [1][2]

Space Group P 2₁/n [2]

a (Å) 6.980 (5) [1][2]

b (Å) 13.627 (9) [1][2]

c (Å) 7.108 (5) [1][2]

β (°) 91.82 (5) [1][2]

Volume (Å³) 675.8 (8) [1][2]

Z 4 [1][2]

Temperature (K) 293 (2) [1][2]
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Table 1: Crystal Data and Structure Refinement for 2-Chloropyridine-3-carboxamide.

Parameter Value Reference

Diffractometer Siemens SMART CCD [2]

Radiation Mo Kα (λ = 0.71073 Å) [1]

Absorption Correction Multi-scan (SADABS) [2]

Measured Reflections 2716 [2]

Independent Reflections 1188 [2]

Reflections with I > 2σ(I) 1083 [2]

R_int 0.021 [2]

R[F² > 2σ(F²)] 0.034 [2]

wR(F²) 0.096 [2]

Goodness-of-fit (S) 1.11 [2]

Table 2: Data Collection and Refinement Statistics for 2-Chloropyridine-3-carboxamide.

In the crystal structure of 2-Chloropyridine-3-carboxamide, intermolecular N—H⋯N and N—

H⋯O hydrogen bonds are observed, which link the molecules into a two-dimensional network.

[1] The dihedral angle between the pyridine ring and the carboxamide group is 63.88 (8)°.[1]

D—H⋯A D—H (Å) H⋯A (Å) D⋯A (Å) D—H⋯A (°) Reference

N2—H2A⋯

N1ⁱ
0.86 2.21 3.003 (3) 154 [1][2]

N2—H2B⋯

Oⁱⁱ
0.86 2.17 3.015 (3) 168 [1][2]

Table 3: Hydrogen-bond geometry (Å, °) for 2-Chloropyridine-3-carboxamide.
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The logical flow of a single-crystal X-ray diffraction experiment can be visualized to better

understand the process.
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Experimental workflow for single-crystal X-ray analysis.

Conclusion
While the crystal structure of 6-Chloropyridine-2-carboxamide remains to be elucidated, the

detailed analysis of its isomer, 2-Chloropyridine-3-carboxamide, provides a valuable framework

for understanding the structural characteristics of this compound class. The methodologies

outlined in this guide, from synthesis and crystallization to data collection and refinement,

represent a standard approach in the field of chemical crystallography. The resulting structural

data, including bond lengths, angles, and intermolecular interactions, are crucial for advancing

our understanding of structure-property relationships, which is fundamental for applications in

drug discovery and materials science. Future work should aim to crystallize and analyze 6-
Chloropyridine-2-carboxamide to allow for a direct comparison of its solid-state properties

with other isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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